methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate.
3-(1-Methyl-1H-pyrazol-5-yl)aniline:
5-Amino-3-methyl-1H-pyrazole: A related compound with different functional groups and potential biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Biological Activity
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects against various diseases.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways that are crucial in inflammation and microbial resistance.
Biological Activities
This compound has been studied for several biological activities:
1. Antimicrobial Activity
- Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- The compound's mechanism involves inhibiting critical enzymes in pathogens, thus affecting their growth and survival.
2. Anti-inflammatory Properties
- Research indicates that this compound may reduce inflammation by modulating immune responses, which is vital in conditions like arthritis and other inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction or cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The minimal inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Pathogen Type | MIC (µg/mL) |
---|---|
Gram-positive Bacteria | 8 |
Gram-negative Bacteria | 16 |
Fungi | 32 |
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways effectively.
Properties
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-6(3-4-9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJGJUAPYENGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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